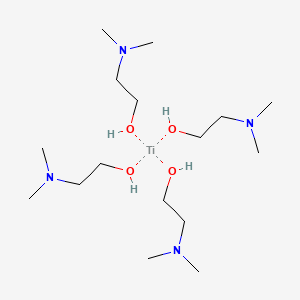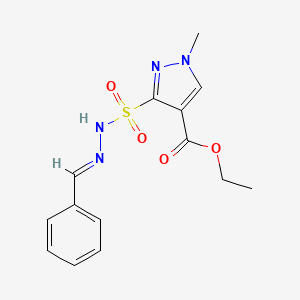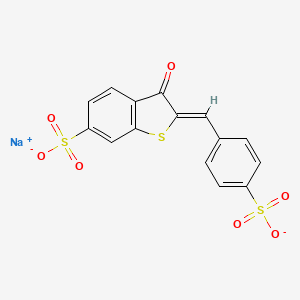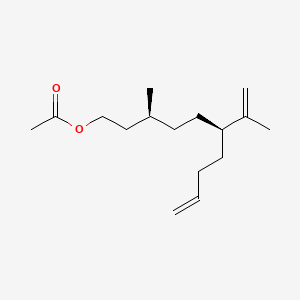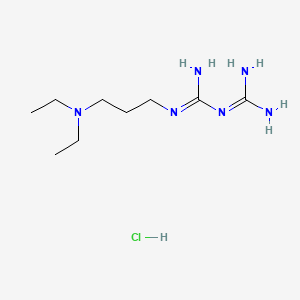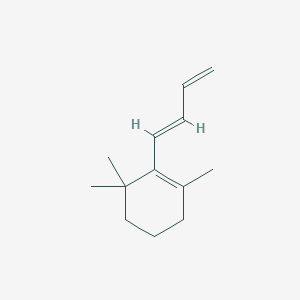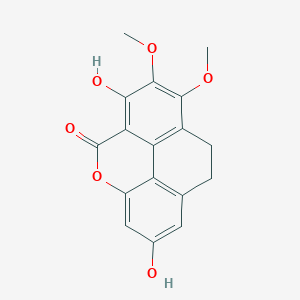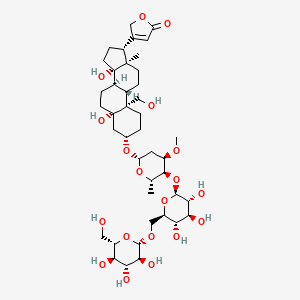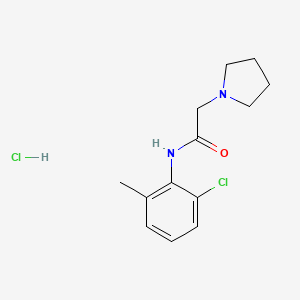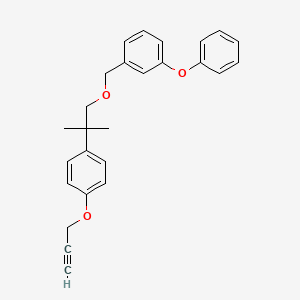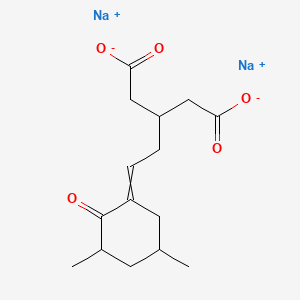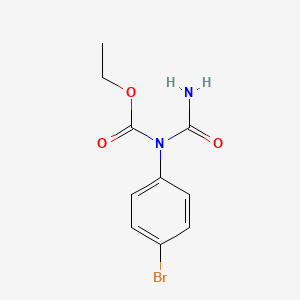
Carbamic acid, (aminocarbonyl)(4-bromophenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido carbámico, (aminocarbonil)(4-bromofenil)-, éster etílico es un compuesto químico con la fórmula molecular C9H10BrNO2 y un peso molecular de 244.085 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo bromofenilo unido a un éster de ácido carbámico. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
La síntesis del ácido carbámico, (aminocarbonil)(4-bromofenil)-, éster etílico normalmente implica la reacción de 4-bromoanilina con cloroformato de etilo en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto éster deseado . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El ácido carbámico, (aminocarbonil)(4-bromofenil)-, éster etílico sufre diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de los correspondientes productos oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un grupo alcohol, utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El átomo de bromo en el grupo 4-bromofenilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Aplicaciones Científicas De Investigación
El ácido carbámico, (aminocarbonil)(4-bromofenil)-, éster etílico se utiliza en diversos campos de investigación científica:
Química: Se utiliza como intermedio en la síntesis de compuestos orgánicos más complejos.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar las interacciones enzimáticas y las modificaciones proteicas.
Medicina: La investigación sobre posibles aplicaciones farmacéuticas incluye la exploración de su papel como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido carbámico, (aminocarbonil)(4-bromofenil)-, éster etílico implica su interacción con objetivos moleculares específicos. El grupo bromofenilo puede participar en diversas interacciones de unión con enzimas y proteínas, afectando su actividad y función. El grupo éster puede sufrir hidrólisis, liberando el derivado activo del ácido carbámico, que puede interactuar aún más con los objetivos biológicos .
Comparación Con Compuestos Similares
El ácido carbámico, (aminocarbonil)(4-bromofenil)-, éster etílico puede compararse con otros compuestos similares, como:
Ácido carbámico, (4-clorofenil)-, éster etílico: Este compuesto tiene un átomo de cloro en lugar de un átomo de bromo, lo que lleva a diferentes propiedades de reactividad y unión.
Ácido carbámico, (4-nitrofenil)-, éster etílico: La presencia de un grupo nitro altera significativamente las propiedades electrónicas y la reactividad del compuesto.
Estas comparaciones ponen de manifiesto las propiedades únicas del ácido carbámico, (aminocarbonil)(4-bromofenil)-, éster etílico, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
71235-96-6 |
|---|---|
Fórmula molecular |
C10H11BrN2O3 |
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
ethyl N-(4-bromophenyl)-N-carbamoylcarbamate |
InChI |
InChI=1S/C10H11BrN2O3/c1-2-16-10(15)13(9(12)14)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,14) |
Clave InChI |
OPCVVGLOBPMWQG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C1=CC=C(C=C1)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


